Viscosin

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Viscosin is a peptidolipid biosurfactant and phytopathogenic.

科学的研究の応用

Bioremediation

Viscosin has demonstrated significant potential in environmental applications, particularly in the bioremediation of hydrophobic hydrocarbons. Research indicates that this compound enhances the mineralization of n-hexadecane, a model alkane, by stimulating the growth of diesel-degrading bacterial consortia. In controlled experiments, this compound-treated consortia showed a higher mineralization rate compared to untreated controls during the initial days of culture, achieving up to 41.3% mineralization after 14 days . This property positions this compound as an effective agent for enhancing microbial degradation of pollutants.

Biofilm Dynamics

This compound plays a crucial role in biofilm formation and dispersal. Studies have shown that strains deficient in this compound production form more robust biofilms than their wild-type counterparts. Specifically, Pseudomonas fluorescens SBW25, which produces this compound, exhibited reduced biofilm formation over time compared to a this compound-deficient mutant . This suggests that this compound not only influences initial biofilm development but also facilitates dispersal, potentially aiding in microbial colonization and adaptation in various environments.

Enhanced Oil Recovery

Recent findings highlight the efficacy of this compound as an emulsifying agent in enhanced oil recovery processes. This compound has been shown to solubilize polycyclic aromatic hydrocarbons (PAHs) effectively, with significant improvements in the recovery rates of compounds like fluoranthene and phenanthrene when treated with this compound at varying concentrations . Its low critical micelle concentration (5.79 mg/L) and stability under various conditions make it a promising candidate for industrial applications in oil recovery.

Antifungal Properties

This compound exhibits notable antifungal activity against various pathogens. It has been isolated from frog skin bacteria and tested against fungi such as Aspergillus fumigatus and Batrachochytrium dendrobatidis, showing minimum inhibitory concentrations (MICs) of 62.50 µg/mL and 31.25 µg/mL, respectively . This antifungal property suggests potential applications in agricultural settings and as a natural alternative to synthetic fungicides.

Biomedical Applications

The therapeutic potential of this compound extends to cancer treatment. Research indicates that this compound inhibits the migration of metastatic prostate cancer cells (PC-3M) without inducing toxicity . This characteristic underscores its potential as a candidate for developing novel cancer therapies, particularly in targeting metastatic behaviors.

Summary Table of this compound Applications

特性

CAS番号 |

27127-62-4 |

|---|---|

分子式 |

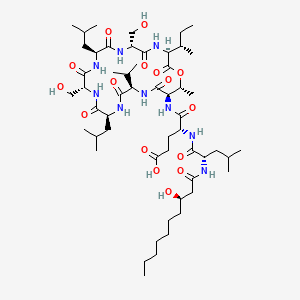

C54H95N9O16 |

分子量 |

1126.4 g/mol |

IUPAC名 |

(4R)-5-[[(3S,6R,9S,12R,15S,18R,21R,22R)-3-[(2S)-butan-2-yl]-6,12-bis(hydroxymethyl)-22-methyl-9,15-bis(2-methylpropyl)-2,5,8,11,14,17,20-heptaoxo-18-propan-2-yl-1-oxa-4,7,10,13,16,19-hexazacyclodocos-21-yl]amino]-4-[[(2S)-2-[[(3R)-3-hydroxydecanoyl]amino]-4-methylpentanoyl]amino]-5-oxopentanoic acid |

InChI |

InChI=1S/C54H95N9O16/c1-13-15-16-17-18-19-34(66)25-41(67)55-36(22-28(3)4)47(71)56-35(20-21-42(68)69)46(70)63-45-33(12)79-54(78)44(32(11)14-2)62-51(75)40(27-65)60-48(72)37(23-29(5)6)57-50(74)39(26-64)59-49(73)38(24-30(7)8)58-52(76)43(31(9)10)61-53(45)77/h28-40,43-45,64-66H,13-27H2,1-12H3,(H,55,67)(H,56,71)(H,57,74)(H,58,76)(H,59,73)(H,60,72)(H,61,77)(H,62,75)(H,63,70)(H,68,69)/t32-,33+,34+,35+,36-,37-,38-,39+,40+,43+,44-,45+/m0/s1 |

InChIキー |

QYEWAEAWMXRMHB-YFTUCIGFSA-N |

SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |

異性体SMILES |

CCCCCCC[C@H](CC(=O)N[C@@H](CC(C)C)C(=O)N[C@H](CCC(=O)O)C(=O)N[C@@H]1[C@H](OC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC(=O)[C@@H](NC(=O)[C@H](NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)[C@@H](C)CC)C)O |

正規SMILES |

CCCCCCCC(CC(=O)NC(CC(C)C)C(=O)NC(CCC(=O)O)C(=O)NC1C(OC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC(=O)C(NC1=O)C(C)C)CC(C)C)CO)CC(C)C)CO)C(C)CC)C)O |

外観 |

Solid powder |

Key on ui other cas no. |

27127-62-4 |

純度 |

>98% (or refer to the Certificate of Analysis) |

賞味期限 |

>3 years if stored properly |

溶解性 |

Soluble in DMSO |

保存方法 |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

同義語 |

Viscosin |

製品の起源 |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。